Sarmentosin

Übersicht

Beschreibung

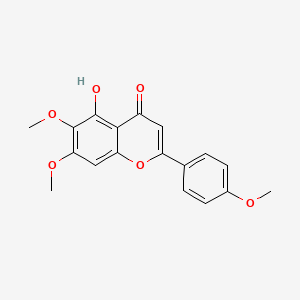

Sarmentosin is a nitrile glycoside compound primarily found in plants such as Sedum sarmentosum and blackcurrants (Ribes nigrum). It has garnered significant attention due to its bioactive properties, particularly its ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .

Wissenschaftliche Forschungsanwendungen

Sarmentosin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nitrile glycosides and their reactivity.

Medicine: Explored for its potential therapeutic effects, such as alleviating doxorubicin-induced cardiotoxicity and reducing lipid accumulation in fatty liver

Wirkmechanismus

Target of Action

Sarmentosin primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant enzymes.

Mode of Action

This compound acts as an activator of Nrf2 . It stimulates the nuclear translocation of Nrf2, leading to the upregulation of Nrf2 target genes . Additionally, this compound inhibits the mTOR signaling pathway , which is a central regulator of cell growth and proliferation. This inhibition of mTOR signaling induces autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

This compound affects the Nrf2-Keap1 signaling pathway and the mTOR signaling pathway . The activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-bearing genes, which encode detoxifying enzymes and antioxidant proteins. The inhibition of mTOR signaling triggers autophagy, a cellular process that degrades and recycles cellular components, thereby promoting cell survival during stress conditions.

Pharmacokinetics

It’s known that this compound induces autophagy in a concentration- and time-dependent manner in human hcc hepg2 cells

Result of Action

This compound stimulates autophagic and caspase-dependent apoptosis in HCC, which requires activation of Nrf2 and inhibition of mTOR . This leads to the death of cancer cells, thereby inhibiting the growth of hepatocellular carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of autophagy inhibitors like 3-methyladenine, chloroquine, and bafilomycin A1 can abolish this compound-induced autophagy

Biochemische Analyse

Biochemical Properties

Sarmentosin interacts with various biomolecules in biochemical reactions. It is structurally and biosynthetically closely related to cyanogenic glucosides, which are commonly sequestered from food plants and/or de novo synthesized by lepidopteran species .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In human Hepatocellular Carcinoma (HCC) HepG2 cells, this compound induces autophagy in a concentration- and time-dependent manner . It influences cell function by activating Nrf2 in HepG2 cells, as shown by increased nuclear translocation and upregulated expression of Nrf2 target genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates Nrf2 in HepG2 cells, leading to increased nuclear translocation and upregulated expression of Nrf2 target genes . It also inhibits the phosphorylation of mTOR . Furthermore, this compound stimulates caspase-dependent apoptosis in HepG2 cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It induces autophagy in a concentration- and time-dependent manner in human HCC HepG2 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound effectively repressed HCC growth in xenograft nude mice and activated autophagy and apoptosis in HCC tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sarmentosin can be synthesized through various chemical reactions. One method involves the use of 1,2,4-trihydroxybutane-1,2-third ketal as a starting material . The synthesis process includes multiple steps such as protection, oxidation, and glycosylation to yield the final product.

Industrial Production Methods: Industrial extraction of this compound from Sedum sarmentosum involves several steps:

Extraction: Using a water-soluble solvent to extract the compound from the plant material.

Sedimentation: Adding a sedimentation agent to precipitate impurities.

Purification: Employing a polyamide column for initial purification, followed by an alumina column to remove remaining impurities.

Crystallization: Crystallizing the purified compound to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Sarmentosin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Sarmentosin is structurally and functionally similar to other hydroxynitrile glucosides, such as:

Dhurrin: Found in sorghum, known for its cyanogenic properties.

Linamarin: Present in cassava, also a cyanogenic glucoside.

Lotaustralin: Found in various legumes, similar in structure to linamarin

Uniqueness: What sets this compound apart is its dual role as a nitrile glycoside and its significant bioactivity in inhibiting monoamine oxidase enzymes. This makes it a valuable compound for both scientific research and potential therapeutic applications .

Eigenschaften

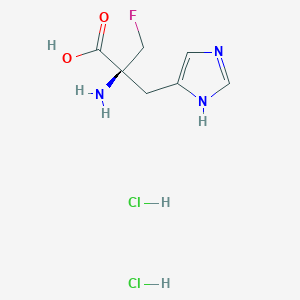

IUPAC Name |

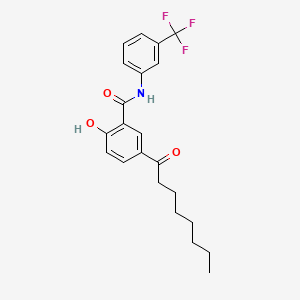

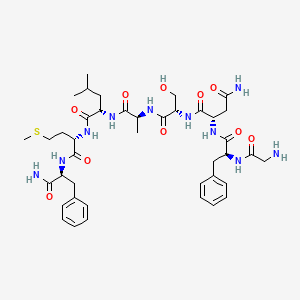

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAYDNJCBHNWQD-JBWLPIRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318121 | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71933-54-5 | |

| Record name | Sarmentosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71933-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

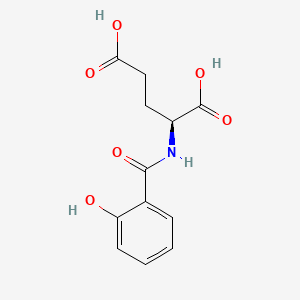

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

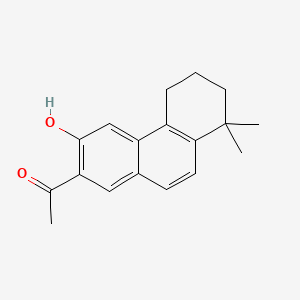

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)